![molecular formula C15H13ClN2OS B2746728 2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile CAS No. 478261-08-4](/img/structure/B2746728.png)
2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile” is a chemical compound with the molecular formula C15H13ClN2OS . It is a qualified product offered by various chemical companies .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C15H13ClN2OS/c1-11(15-7-6-14(20-15)8-9-17)18-19-10-12-2-4-13(16)5-3-12/h2-7,18H,1,8,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 304.79. More detailed properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases .Applications De Recherche Scientifique
Antimicrobial and Antitumor Activity
The synthesis of 5-phenylimino, 5-thieno, or 5-oxo-1,2,3-dithiazoles, which include derivatives related to 2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile, has demonstrated significant antimicrobial and antitumor activities. These compounds were synthesized via a one-pot reaction and exhibited substantial antibacterial and antifungal properties, particularly against Gram-positive bacteria and fungi. Additionally, certain derivatives exerted antiproliferative activity against human cell lines MCF-7 and MDA-MB-231, indicating their potential in cancer research (Konstantinova et al., 2009).
Electrochemical Oxidation Studies
Research into the electrochemical oxidation of substituted 2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxamides, closely related in structure to the compound , has shed light on the influence of substituents on the oxidation potential. These studies, conducted at a glassy carbon electrode in acetonitrile, have provided insights into the electronic and steric effects of substituents, contributing to a better understanding of oxidation mechanisms and the development of novel electrochemical processes (Memarian et al., 2011).
Synthesis and Characterization of Blue Emitters
The synthesis and characterization of 2-heteroarylcyanoximes, such as alpha-oximino-(2-benzothiazolyl)acetonitrile, have revealed new room temperature blue emitters. These compounds and their thallium(i) complexes were synthesized and thoroughly characterized, exhibiting strong blue emission in the solid state. This discovery opens new avenues for the development of materials for optoelectronic applications (Ilkun et al., 2008).
Carbonyl Reductase Inhibition
The oximino(2,6-dichlorophenyl)acetonitrile, closely related to the compound of interest, has been identified as a powerful inhibitor of the Carbonyl Reductase enzyme. This enzyme is involved in the development of resistance to anticancer treatments. The study of such compounds provides valuable insights into the design of new inhibitors that could enhance the efficacy of cancer therapies (Adu Amankrah et al., 2021).
Propriétés
IUPAC Name |
2-[5-[(E)-N-[(4-chlorophenyl)methoxy]-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-11(15-7-6-14(20-15)8-9-17)18-19-10-12-2-4-13(16)5-3-12/h2-7H,8,10H2,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRQLDLSSRSTGL-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)Cl)C2=CC=C(S2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=C(C=C1)Cl)/C2=CC=C(S2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2746645.png)
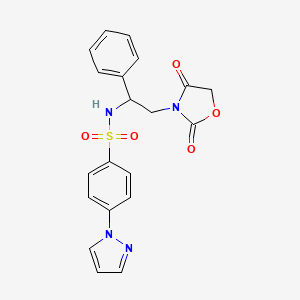

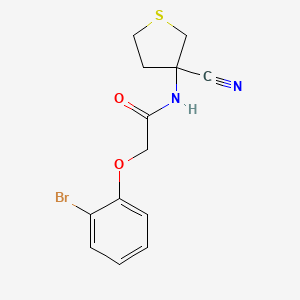
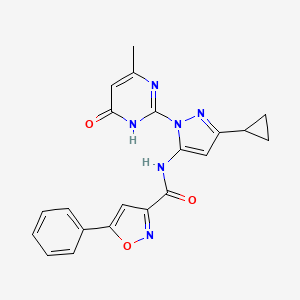


![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2746660.png)
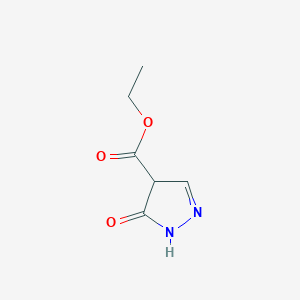
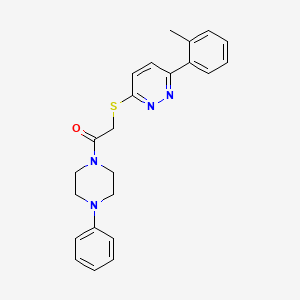
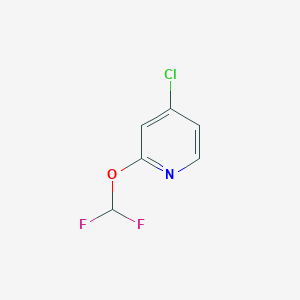

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2746666.png)
